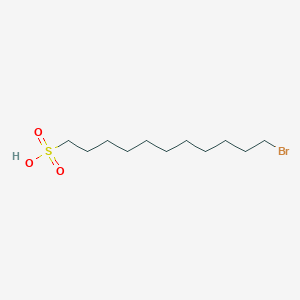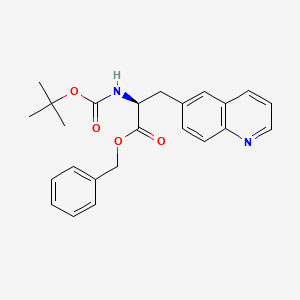![molecular formula C22H17ClN4OS B13911582 (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B13911582.png)
(2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-phenylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3Z)-1-[(4-Chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-1-phenylthiourea is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3Z)-1-[(4-Chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-1-phenylthiourea typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate compound with phenylisothiocyanate to form the thiourea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(3Z)-1-[(4-Chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-1-phenylthiourea can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various electrophiles, Lewis acid catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted indole derivatives.
Applications De Recherche Scientifique
3-{[(3Z)-1-[(4-Chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-1-phenylthiourea has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-{[(3Z)-1-[(4-Chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-1-phenylthiourea involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
3-{[(3Z)-1-[(4-Chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-1-phenylthiourea is unique due to its combination of the indole core with a thiourea moiety, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C22H17ClN4OS |
|---|---|
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
1-[1-[(4-chlorophenyl)methyl]-2-hydroxyindol-3-yl]imino-3-phenylthiourea |
InChI |
InChI=1S/C22H17ClN4OS/c23-16-12-10-15(11-13-16)14-27-19-9-5-4-8-18(19)20(21(27)28)25-26-22(29)24-17-6-2-1-3-7-17/h1-13,28H,14H2,(H,24,29) |
Clé InChI |
QPWVIMDZUPPPFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)N=NC2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


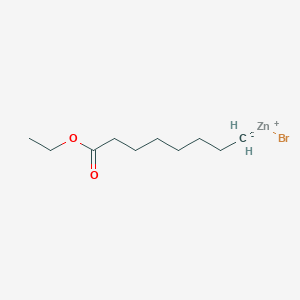

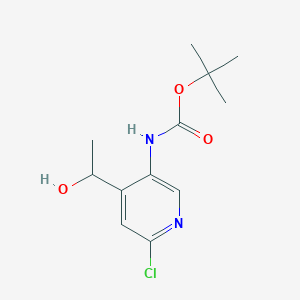
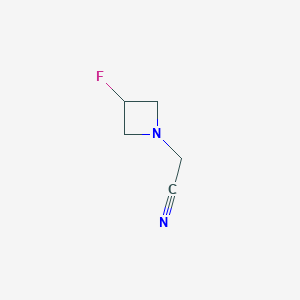
methyl benzoate](/img/structure/B13911535.png)
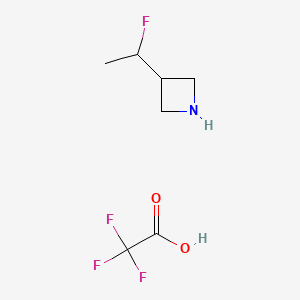
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol](/img/structure/B13911544.png)
![[1,2,3]Triazolo[1,5-a]pyridin-6-amine](/img/structure/B13911552.png)
![Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)
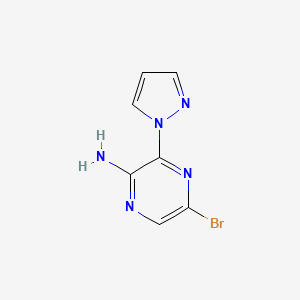
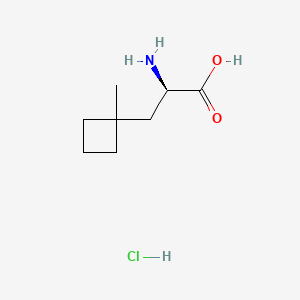
![[(3aR,6R,6aR)-4-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B13911574.png)
